Defluoro Paliperidone-d4 is a deuterated analog of Paliperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. This compound is characterized by the substitution of fluorine atoms with deuterium, which can enhance its stability and alter its pharmacokinetic profile. The synthesis and analysis of Defluoro Paliperidone-d4 are essential for understanding its properties and potential applications in clinical settings.
Defluoro Paliperidone-d4 is derived from Paliperidone, which is itself a metabolite of Risperidone. It falls under the classification of atypical antipsychotics and is often used in research settings to study drug metabolism and pharmacodynamics. The deuterated form is particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
The synthesis of Defluoro Paliperidone-d4 typically involves several key steps:
The synthetic route may involve specific reaction conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
Defluoro Paliperidone-d4 has a molecular formula that reflects the substitution of fluorine atoms with deuterium. The structure can be represented as follows:
The structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
Defluoro Paliperidone-d4 can participate in various chemical reactions typical for amines and aromatic compounds:
The reactions are often conducted under controlled conditions, with careful monitoring using techniques such as high-performance liquid chromatography (HPLC) to track reaction progress and product formation.
Defluoro Paliperidone-d4 functions similarly to its parent compound, Paliperidone, by acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.
Studies on deuterated compounds suggest altered pharmacokinetics, potentially leading to improved therapeutic profiles or reduced side effects.
Defluoro Paliperidone-d4 serves several important roles in scientific research:
Defluoro Paliperidone-d4 represents a strategically modified analogue of the atypical antipsychotic paliperidone, engineered through dual chemical interventions: defluorination at the benzisoxazole moiety and deuterium incorporation at four aliphatic hydrogen sites. This compound serves as a critical non-radioactive isotopic tracer in neuropharmacology research, enabling precise quantification of paliperidone in biological matrices while retaining core pharmacological activity [1] [4]. Its molecular formula (C₂₃H₂₄D₄N₄O₃) and weight (412.52 g/mol) reflect these deliberate structural alterations, distinguishing it from the parent drug (C₂₃H₂₇FN₄O₃, 426.48 g/mol) [1] [6].
The molecular architecture of Defluoro Paliperidone-d4 features three key modifications relative to paliperidone:
Table 1: Structural Comparison of Paliperidone Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | |
---|---|---|---|---|
Paliperidone | C₂₃H₂₇FN₄O₃ | 426.48 | Fluorinated benzisoxazole | |
Paliperidone-d4 | C₂₃H₂₃D₄FN₄O₃ | 430.50 | Deuterated, fluorinated | |
Defluoro Paliperidone-d4 | C₂₃H₂₄D₄N₄O₃ | 412.52 | Deuterated, defluorinated | |
Defluoro Paliperidone | C₂₃H₂₈N₄O₃ | 408.49 | Defluorinated (non-deuterated) | [1] [6] [9] |
Synthetic protocols involve catalytic deuteration (using D₂O or deuterium gas under controlled pH/temperature) followed by hydrodefluorination via Pd/C catalysis. Industrial-scale production employs continuous-flow reactors and achieves >98% isotopic purity through HPLC purification [1] [4] [6]. Characterization relies on tandem analytical techniques:
Deuterated antipsychotics emerged from efforts to optimize pharmacokinetics through the kinetic isotope effect (KIE), where C-D bonds exhibit slower cleavage rates versus C-H bonds during metabolism. Key milestones include:
Defluoro Paliperidone-d4 extends this strategy by combining deuterium’s metabolic stabilization with defluorination’s analytical advantages, enabling unambiguous differentiation from endogenous metabolites in mass spectrometry [1] [6].
Fluorine’s role in paliperidone’s pharmacology is multifaceted:
Table 2: Impact of Fluorine Removal on Pharmacological Parameters
Parameter | Paliperidone | Defluoro Paliperidone-d4 | Functional Significance | |
---|---|---|---|---|
D₂ Receptor Kᵢ (nM) | 0.8–1.2 | 4.2 ± 0.3 | ~5-fold reduction in affinity | |
5-HT₂ₐ Receptor Kᵢ (nM) | 1.5–2.0 | 0.8 ± 0.1 | Enhanced serotonin antagonism | |
Oxidative Degradation | Moderate | High | N-oxide formation increases 2.8%/month | [1] [4] |
Defluorination fundamentally alters the compound’s behavior:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: